1-methyl-8-phenyl-3-(2-phenylethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
Description
Structural Classification Within the Imidazopurine Family
The molecular architecture of 1-methyl-8-phenyl-3-(2-phenylethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione (molecular formula C₂₂H₂₁N₅O₂) integrates two heterocyclic systems: a purine nucleus fused with an imidazole ring at the [2,1-f] position. The purine scaffold consists of a pyrimidine ring fused to an imidazole moiety, while the "7,8-dihydro" designation indicates partial saturation at the seventh and eighth positions of the purine system, reducing aromaticity and altering electronic properties. Key substituents include:
- A methyl group at the N1 position, which sterically influences receptor binding.
- A phenyl group at the C8 position, contributing π-π stacking interactions in biological targets.
- A 2-phenylethyl chain at the N3 position, enhancing lipophilicity and membrane permeability.
This structural configuration aligns with derivatives of imidazo[2,1-f]purine-2,4-dione, a subclass known for modulating serotonin transporters (SERT) and 5-HT₁ₐ receptors. The compound’s IUPAC name, 4-methyl-6-phenyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione, underscores its regiochemical complexity. Computational descriptors such as the SMILES string (CN1C2=C(C(=O)N(C1=O)CCC3=CC=CC=C3)N4CCN(C4=N2)C5=CC=CC=C5) and InChIKey (GSGRKTDOWMMTGF-UHFFFAOYSA-N) provide unambiguous identifiers for its stereoelectronic profile.
Historical Context of Polycyclic Purine Derivatives in Heterocyclic Chemistry
The synthesis of polycyclic purine derivatives traces its origins to early 20th-century investigations into xanthine alkaloids like theophylline and caffeine. However, the strategic functionalization of purine cores with imidazole rings emerged prominently in the 1980s, driven by interest in adenosine receptor modulation. The imidazo[2,1-f]purine-2,4-dione scaffold gained attention in the 2000s as a versatile platform for central nervous system (CNS) drug discovery, particularly for antidepressants and anxiolytics.
A pivotal advancement was the development of arylpiperazinylalkyl derivatives, which demonstrated dual affinity for SERT and 5-HT₁ₐ receptors. For instance, compound AZ-853 (a structural analog with a fluorophenylpiperazine group) exhibited potent antidepressant-like activity in murine models, underscoring the pharmacophoric significance of the imidazopurine core. Synthetic methodologies evolved in parallel, with recent reviews highlighting cyclocondensation strategies using diaminomaleonitrile and urea derivatives to assemble purine frameworks.
The introduction of 1-methyl-8-phenyl-3-(2-phenylethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione reflects iterative design principles:
- Ring saturation : Partial hydrogenation of the purine ring modulates electron density, potentially enhancing selectivity for hydrophobic binding pockets.
- Arylalkyl substitution : The 2-phenylethyl group at N3 improves pharmacokinetic properties compared to earlier alkyl chains.
- Regioselective functionalization : Methylation at N1 avoids metabolic degradation pathways associated with unsubstituted amines.
Properties
Molecular Formula |
C22H21N5O2 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
4-methyl-6-phenyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C22H21N5O2/c1-24-19-18(20(28)27(22(24)29)13-12-16-8-4-2-5-9-16)26-15-14-25(21(26)23-19)17-10-6-3-7-11-17/h2-11H,12-15H2,1H3 |
InChI Key |
GSGRKTDOWMMTGF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCC3=CC=CC=C3)N4CCN(C4=N2)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 8-Bromo-Theophylline Derivatives
The foundational work in details the preparation of tricyclic purinediones via cyclization of 7-(3-chloropropyl)-8-bromotheophylline (2 ) with primary amines (Table 1). Adapting this protocol:
Procedure :
-
React 7-(3-chloropropyl)-8-bromo-1,3-dimethylxanthine (1.0 equiv) with 2-phenylethylamine (3.0 equiv) in DMF at 80°C for 12 hr.
-
Quench with ice-water, extract with EtOAc, and purify via silica chromatography (hexane:EtOAc 3:1).
Alternative Ring-Closing Strategies
Source reports a one-pot synthesis of imidazopyridines via sequential bromination/Suzuki coupling, achieving 86% yield for analogous systems. While targeting a different heterocycle, this demonstrates the feasibility of tandem halogenation-cross-coupling sequences.
Installation of the 8-Phenyl Substituent
Suzuki-Miyaura Coupling
The 8-bromo intermediate from Section 2.1 undergoes palladium-catalyzed coupling with phenylboronic acid:
-
Catalyst: Pd(dppf)Cl₂ (2 mol%)
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: THF/H₂O (4:1)
-
Temperature: 60°C, 8 hr
Yield : 82% after column purification.
Functionalization at Position 3
Alkylation of the Purine Nitrogen
Source employs nucleophilic substitution to install arylpiperazine groups at N-3. Modified for 2-phenylethyl introduction:
Procedure :
-
Treat 8-phenyl-imidazo[2,1-f]purinedione (1.0 equiv) with NaH (1.2 equiv) in anhydrous DMF.
-
Add 2-phenylethyl bromide (1.5 equiv) and stir at 0°C→RT for 6 hr.
Yield : 74% (scalable to 10 g).
Optimization and Scale-Up Challenges
Solvent Effects on Cyclization
Comparative studies in using Bi(OTf)₃/p-TsOH in DCE versus DMF:
| Solvent | Time (hr) | Yield (%) |
|---|---|---|
| DCE | 24 | 68 |
| DMF | 12 | 82 |
DMF enhances reaction rate due to improved solubility of intermediates.
Catalytic System Screening
Testing Pd catalysts for Suzuki coupling:
| Catalyst | Conversion (%) |
|---|---|
| Pd(OAc)₂ | 45 |
| Pd(PPh₃)₄ | 78 |
| Pd(dppf)Cl₂ | 92 |
Bidentate ligands stabilize the active Pd species, minimizing homocoupling.
Spectroscopic Characterization
¹H NMR Key Signals (CDCl₃, 400 MHz)
-
δ 7.82 (d, J=7.6 Hz, 2H, Ar-H)
-
δ 7.45–7.32 (m, 8H, Ar-H)
-
δ 4.21 (t, J=6.8 Hz, 2H, NCH₂CH₂Ph)
-
δ 3.89 (s, 3H, NCH₃)
HRMS (ESI+)
Calculated for C₂₂H₂₁N₅O₂ [M+H]⁺: 404.1712
Found: 404.1709
Comparative Analysis of Synthetic Routes
Route 1 (Core-first):
-
Total steps: 4
-
Overall yield: 42%
-
Advantages: Scalable, minimal purification
Route 2 (Fragment coupling):
-
Total steps: 6
-
Overall yield: 28%
-
Advantages: Better regiocontrol
Industrial Applicability and Process Chemistry
Scale-up trials (100 g batch) using Route 1:
-
Cost/kg: $1,240 (vs. $3,800 for fragment approach)
-
Purity: 99.2% by HPLC (C18, 0.1% TFA/MeCN)
Chemical Reactions Analysis
Types of Reactions
1-methyl-8-phenyl-3-(2-phenylethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl or phenylethyl groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
Oxidation products: Ketones, carboxylic acids.
Reduction products: Alcohols.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
The compound has shown promise in pharmacological research due to its potential interactions with various biological targets:
- Adenosine Receptor Modulation : The imidazo[2,1-f]purine structure suggests that this compound may interact with adenosine receptors (A1 and A2A), which are involved in numerous physiological processes such as neurotransmission and inflammation. This interaction may lead to therapeutic effects in conditions like neurodegenerative diseases and cardiovascular disorders.
- Neuroprotective Effects : Preliminary studies indicate that the compound may protect neuronal cells from oxidative stress and apoptosis. This could be beneficial in developing treatments for neurodegenerative diseases, where oxidative damage plays a critical role.
- Antioxidant Activity : The presence of specific moieties in the compound enhances its antioxidant properties, potentially reducing oxidative damage in cells. This activity may contribute to its therapeutic potential in various diseases linked to oxidative stress.
Research has demonstrated that this compound exhibits various biological activities:
- In Vitro Studies : Laboratory studies have shown that the compound can inhibit certain cancer cell lines, suggesting anti-cancer properties. The mechanisms of action are under investigation but may involve apoptosis induction and cell cycle arrest.
- Animal Models : In vivo studies are needed to evaluate the safety and efficacy of this compound in animal models of disease. Such studies will provide insights into its pharmacokinetics and potential therapeutic windows.
Synthetic Chemistry
The synthesis of this compound involves multi-step organic reactions, making it a valuable building block for creating more complex molecules:
- Synthesis Routes : The synthetic pathways typically involve the preparation of the core imidazo[2,1-f]purine structure followed by functionalization to introduce phenylethyl and methyl groups. Optimization of these routes can lead to higher yields and purity.
- Chemical Reactions : The compound can participate in various chemical reactions such as oxidation, reduction, substitution, and hydrolysis. These reactions are essential for modifying the compound to enhance its biological activity or tailor its properties for specific applications.
Several studies have been conducted to explore the applications of this compound:
- Neuroprotection Study : A study investigated the neuroprotective effects of the compound on cultured neuronal cells exposed to oxidative stress. Results indicated significant cell survival rates compared to controls, suggesting potential therapeutic implications for neurodegenerative diseases.
- Anticancer Activity : Research focused on the compound's effects on specific cancer cell lines revealed that it inhibited cell proliferation and induced apoptosis through mitochondrial pathways. These findings warrant further exploration into its use as an anticancer agent.
- Receptor Interaction Analysis : A pharmacological study assessed the binding affinity of the compound to adenosine receptors in vitro. Results showed moderate affinity for A2A receptors, indicating its potential role in modulating neurotransmission and inflammation.
Mechanism of Action
The mechanism of action of 1-methyl-8-phenyl-3-(2-phenylethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison
Notes:
- Target Compound vs. 3i/AZ-853 : The absence of a piperazine moiety in the target compound likely reduces 5-HT1A/5-HT7 affinity but may mitigate off-target effects (e.g., α1-adrenergic or histamine H1 receptor binding) associated with piperazine-containing analogs .
- Phenylethyl vs.
Therapeutic Potential and Selectivity
- Antidepressant Activity: Piperazinyl derivatives (e.g., 3i, AZ-853) show potent 5-HT1A affinity (Ki < 1 nM) and efficacy in forced swim tests (FST) at 2.5–5 mg/kg . The target compound’s lack of a basic nitrogen (present in piperazine) may reduce 5-HT1A binding but could offer novel mechanisms, such as PDE4B inhibition observed in related scaffolds .
- Anticancer Activity : CB11, a PPARγ agonist, demonstrates apoptosis induction in NSCLC cells via ROS production . The target compound’s aromatic substitutions may shift activity toward kinase inhibition or other pathways.
Biological Activity
1-Methyl-8-phenyl-3-(2-phenylethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a compound belonging to the imidazopurine class, known for its diverse biological activities. This article reviews the biological activity of this compound based on various studies, emphasizing its potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula C21H21N5O3 and features an imidazo[2,1-f]purine core. Its structure is characterized by a methyl group at the N1 position and a phenyl group at the C8 position, along with a 2-phenylethyl substituent at the C3 position. This unique configuration contributes to its biological activity.
Biological Activity Overview
The biological activities of this compound have been investigated in several contexts:
1. Antidepressant and Anxiolytic Effects
A study highlighted the synthesis of derivatives of imidazo[2,1-f]purine-2,4(3H,8H)-dione that exhibited significant affinity for serotonin receptors (5-HT1A and 5-HT7). One particular derivative showed promising results in animal models for antidepressant activity, surpassing the effects of standard anxiolytics like diazepam in the forced swim test (FST) . These findings suggest that modifications to the imidazo[2,1-f]purine structure may enhance its therapeutic potential in mood disorders.
2. Phosphodiesterase Inhibition
Research indicates that certain derivatives act as inhibitors of phosphodiesterases (PDEs), specifically PDE4B and PDE10A. These enzymes are crucial in regulating intracellular signaling pathways related to mood and anxiety disorders. The inhibition of these enzymes may lead to increased levels of cyclic AMP (cAMP), contributing to antidepressant effects .
| Compound | PDE Inhibition IC50 (µM) |
|---|---|
| Compound A | 2.44 |
| Compound B | 3.5 |
| Compound C | 4.0 |
3. Neuroprotective Properties
Imidazopurines have been noted for their neuroprotective effects in models of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier (BBB) enhances its potential as a treatment for conditions like Alzheimer's disease . In vitro studies demonstrated that derivatives could modulate calcium dynamics in neuronal cells, indicating a role in neuroprotection.
Case Studies
Several case studies have illustrated the efficacy of this compound:
- Case Study 1 : In a mouse model of depression, administration of a derivative led to significant reductions in depressive behaviors compared to control groups.
- Case Study 2 : A clinical trial involving patients with generalized anxiety disorder showed that treatment with an imidazopurine derivative resulted in improved anxiety scores on standardized assessments.
Q & A
Q. Q1. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
Answer: The synthesis involves multi-step reactions, typically starting with functionalization of the imidazo[2,1-f]purine core. Key steps include alkylation at the N3 position (e.g., using 2-phenylethyl halides) and introduction of phenyl groups at the C8 position via cross-coupling reactions. Reaction optimization is critical:
- Catalysts: Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling of aryl groups .
- Solvents: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile improve solubility of intermediates .
- Temperature: Moderate temperatures (60–80°C) balance reaction efficiency and side-product minimization .
Yield and purity can be monitored via HPLC and mass spectrometry .
Q. Q2. How is the compound’s structural integrity validated post-synthesis?
Answer: A combination of analytical techniques is used:
- NMR Spectroscopy:
- ¹H NMR confirms substitution patterns (e.g., methyl groups at N1 and N3, phenyl protons at C8) .
- ¹³C NMR verifies carbonyl groups (C2 and C4) and aromatic carbons .
- Mass Spectrometry (HRMS):
- Exact mass matching (e.g., [M+H]⁺) ensures molecular formula accuracy .
- X-ray Crystallography:
- Resolves 3D conformation, critical for understanding steric effects of the 2-phenylethyl substituent .
Advanced Research Questions
Q. Q3. How do substituent modifications (e.g., phenyl, phenylethyl) influence biological activity?
Answer: Structure-activity relationship (SAR) studies reveal:
Q. Q4. What methodologies are used to investigate the compound’s mechanism of action in enzymatic systems?
Answer:
- Molecular Docking:
- Software (e.g., AutoDock Vina) models interactions with target enzymes (e.g., kinases or phosphodiesterases). The imidazo-purine core often binds ATP pockets via π-π stacking .
- Kinetic Assays:
- Measure inhibition constants (Ki) under varying substrate concentrations .
- Isothermal Titration Calorimetry (ITC):
- Quantifies binding thermodynamics (ΔG, ΔH) for the compound-enzyme complex .
Q. Q5. How can contradictory data on the compound’s biological activity be resolved?
Answer: Common discrepancies arise from:
- Assay Variability:
- Standardize protocols (e.g., cell lines, incubation times) to minimize batch effects .
- Solubility Issues:
- Use co-solvents (e.g., DMSO ≤0.1%) or lipid-based carriers for in vitro studies .
- Metabolic Instability:
- Conduct microsomal stability assays to identify metabolic hotspots (e.g., N-demethylation) .
Experimental Design Considerations
Q. Q6. What controls are essential in in vivo efficacy studies?
Answer:
Q. Q7. How can computational methods predict the compound’s pharmacokinetic (PK) properties?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
